N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N7O3 and its molecular weight is 433.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of pyrazole derivatives, which are studied for their structural characteristics using techniques like X-ray crystallography and NMR spectroscopy. These compounds have shown potential in various biological activities (Titi et al., 2020).
Biological and Antimicrobial Activities
- Research indicates that derivatives of this compound exhibit significant antimicrobial activity. They are tested against various bacterial species, showing good to excellent antibacterial properties (Kumar et al., 2017).
- Some derivatives have been evaluated for their anticancer activities, particularly against breast cancer cell lines. These compounds are synthesized and screened for cytotoxic activities, showing promising results (Abdellatif et al., 2014).
Synthesis and Application in Organic Chemistry
- The compound is utilized in the synthesis of complex organic structures, such as pyrazolopyrimidinones and isoxazolines, which are of interest in organic chemistry for their unique properties and potential applications (Rahmouni et al., 2014).
Catalysis and Chemical Reactions
- It is used in the study of catalytic processes, particularly in asymmetric transfer hydrogenation of ketones. The compound forms part of catalysts that are explored for their efficiency and selectivity in these reactions (Magubane et al., 2017).
Properties
IUPAC Name |
N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-12-10-18(29(28-12)22-25-14(3)13(2)19(30)27-22)26-21(32)20(31)23-9-8-15-11-24-17-7-5-4-6-16(15)17/h4-7,10-11,24H,8-9H2,1-3H3,(H,23,31)(H,26,32)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLYHPGLCUOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=NC(=C(C(=O)N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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